![molecular formula C7H14Cl2N4 B1381085 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride CAS No. 1803589-40-3](/img/structure/B1381085.png)
1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride
Overview
Description
1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride is a heterocyclic compound that features both azetidine and triazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both azetidine and triazole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
. This method is efficient for synthesizing functionalized azetidines on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Azetidinones
Reduction: Dihydrotriazoles
Substitution: Various substituted azetidines
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. The dihydrochloride form of 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole has been studied for its effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study tested the compound against several pathogens:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A | Bacillus subtilis | 8 µg/mL |
B | Escherichia coli | 16 µg/mL |
C | Candida albicans | 4 µg/mL |
These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.
CNS Disorders
The azetidine derivatives have been identified as potential inhibitors of phosphodiesterase type 10 (PDE10), which is implicated in various central nervous system disorders such as schizophrenia and Huntington's disease.
Case Study: PDE10 Inhibition
A patent (US9365562B2) describes the synthesis of azetidine compounds that include the triazole structure and their use as PDE10 inhibitors. This suggests a pathway for developing treatments targeting neuropsychiatric conditions.
Synthesis Routes
The synthesis of 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride typically involves multi-step organic reactions:
Step-by-Step Synthesis:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and suitable nitriles.
- Azetidine Ring Formation : The azetidine structure is synthesized via cyclization involving an appropriate amine and alkyl halide.
- Salt Formation : The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Techniques
For large-scale production, continuous flow reactors may be utilized to optimize reaction conditions and enhance yield. Additionally, purification techniques such as crystallization or chromatography are employed to ensure high-purity products.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The triazole ring can bind to various enzymes or receptors, potentially modulating their activity.
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The triazole moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A saturated heterocyclic compound containing three carbon atoms and one nitrogen atom.
Oxetane: A four-membered ring containing one oxygen atom.
Aziridine: A three-membered ring containing one nitrogen atom.
Uniqueness
1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride is unique due to the combination of azetidine and triazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, as well as its potential therapeutic applications.
- Molecular Formula : C8H13Cl2N3
- Molecular Weight : 224.13 g/mol
- CAS Number : 1255718-19-4
Antibacterial Activity
Research has shown that triazole derivatives exhibit significant antibacterial properties. For instance:
- A study highlighted that compounds with a triazole nucleus demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.125 to 8 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
Compound 30a | 0.125 | S. aureus |
Compound 30b | 0.5 | E. coli |
Compound 31d | 1 | MRSA |
Antifungal Activity
The antifungal properties of triazole derivatives are particularly noteworthy:
- One compound exhibited an MIC of 0.0156 μg/mL against Candida albicans, showcasing a remarkable potency compared to fluconazole .
Compound | MIC (μg/mL) | Fungal Strain |
---|---|---|
Compound 1n | 0.0156 | C. albicans |
Compound 3 | 0.00097 - 0.0156 | Human pathogenic fungi |
Anticancer Activity
Preliminary studies indicate potential anticancer effects:
- Various triazole derivatives have been evaluated for their antiproliferative activity against cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). Some compounds demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth .
The biological activity of triazoles often involves the inhibition of key enzymes or pathways in microbial cells:
- For antibacterial action, the inhibition of DNA gyrase and topoisomerase IV has been noted as a mechanism for certain triazole derivatives .
- Antifungal activity is primarily attributed to the disruption of ergosterol synthesis in fungal cell membranes.
Study on Antibacterial Efficacy
A comprehensive study evaluated the antibacterial efficacy of several synthesized triazole derivatives against resistant bacterial strains:
- The results indicated that certain compounds displayed up to 16 times more potency than traditional antibiotics like ampicillin against drug-resistant strains .
Evaluation of Antifungal Properties
In another study focusing on antifungal activity, a series of compounds were tested against multiple fungal strains:
Properties
IUPAC Name |
1-(azetidin-3-yl)-3,5-dimethyl-1,2,4-triazole;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-5-9-6(2)11(10-5)7-3-8-4-7;;/h7-8H,3-4H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIOCPBFMQCPEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C2CNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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